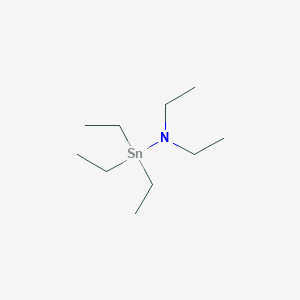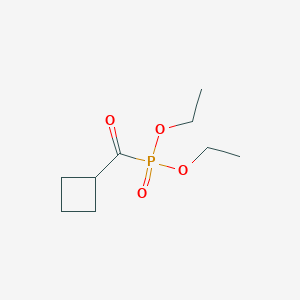
Azobenzene, 2,2',4,4'-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 2,2’,4,4’-tetrafluoro- is a derivative of azobenzene, a well-known photoswitchable compound. This compound consists of two phenyl rings linked by a nitrogen-nitrogen double bond (N=N) and is substituted with four fluorine atoms at the 2, 2’, 4, and 4’ positions. The molecular formula is C12H6F4N2, and it has a molecular weight of 254.1831 g/mol .
Métodos De Preparación
The synthesis of azobenzene, 2,2’,4,4’-tetrafluoro- typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 2,2’,4,4’-tetrafluoronitrobenzene using zinc in the presence of a base . Industrial production methods may involve electrosynthesis using nitrobenzene derivatives .
Análisis De Reacciones Químicas
Azobenzene, 2,2’,4,4’-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include zinc for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Azobenzene, 2,2’,4,4’-tetrafluoro- has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for azobenzene, 2,2’,4,4’-tetrafluoro- is its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization affects the compound’s electronic distribution and molecular geometry, enabling it to interact with various molecular targets and pathways . The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .
Comparación Con Compuestos Similares
Azobenzene, 2,2’,4,4’-tetrafluoro- is unique due to its fluorine substitutions, which enhance its photochemical properties and stability compared to non-fluorinated azobenzenes. Similar compounds include:
Azobenzene: The parent compound without fluorine substitutions.
2,2’,6,6’-tetrafluoro-4,4’-diacetamidoazobenzene: Another fluorinated derivative with different substitution patterns.
These compounds share similar photoisomerization properties but differ in their specific applications and stability profiles.
Propiedades
IUPAC Name |
bis(2,4-difluorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRTTZQZBCERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-17-0 |
Source


|
| Record name | Azobenzene, 2,2',4,4'-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)


